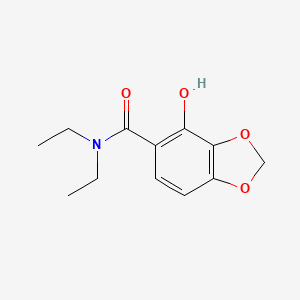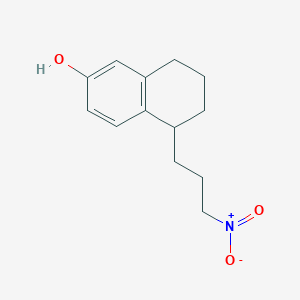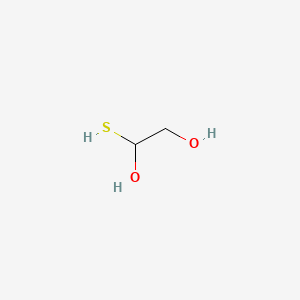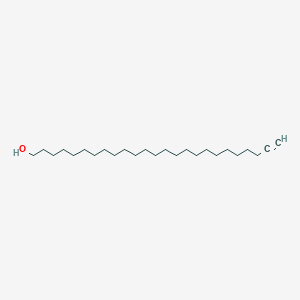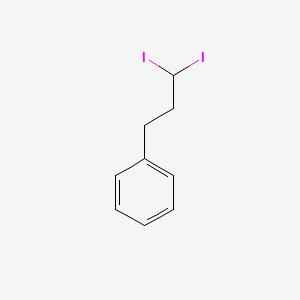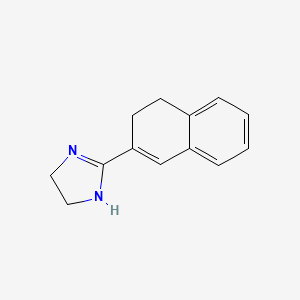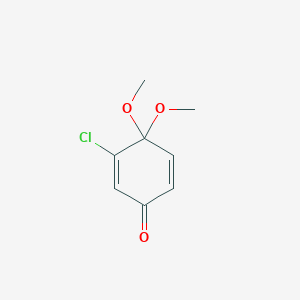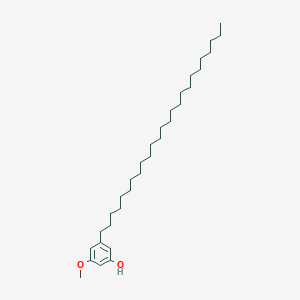
Peroxide, nitro 1-oxo-2-propenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, nitro 1-oxo-2-propenyl is a compound that contains both peroxide and nitro functional groups. It is known for its reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of both peroxide and nitro groups makes it a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, nitro 1-oxo-2-propenyl can be achieved through several methods. One common approach involves the reaction of allyl alcohol with n-butyllithium in the presence of chlorotrimethylsilane, followed by oxidation with oxalyl chloride and dimethyl sulfoxide . This method requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, nitro 1-oxo-2-propenyl undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to amines under appropriate conditions.
Substitution: Both the peroxide and nitro groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines.
Aplicaciones Científicas De Investigación
Peroxide, nitro 1-oxo-2-propenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving oxidation and reduction.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of peroxide, nitro 1-oxo-2-propenyl involves the chemical oxidation of cellular components. The peroxide group can generate reactive oxygen species, which can oxidize proteins, lipids, and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Nitromethane: A simple nitro compound with similar reactivity but lacks the peroxide group.
Hydrogen Peroxide: A common peroxide compound used for oxidation but lacks the nitro group.
Nitrobenzene: An aromatic nitro compound with different chemical properties due to the presence of the benzene ring.
Uniqueness
Peroxide, nitro 1-oxo-2-propenyl is unique due to the presence of both peroxide and nitro groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
157258-66-7 |
|---|---|
Fórmula molecular |
C3H3NO5 |
Peso molecular |
133.06 g/mol |
Nombre IUPAC |
nitro prop-2-eneperoxoate |
InChI |
InChI=1S/C3H3NO5/c1-2-3(5)8-9-4(6)7/h2H,1H2 |
Clave InChI |
SFKRQQJZRXQGLC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)





